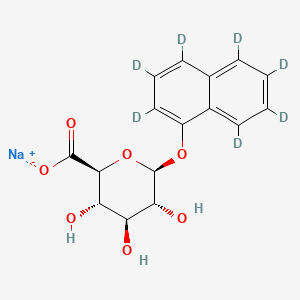
1-Naphthol-D7 Beta-D-Glucuronide Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
1-Naphthol is prepared by two main synthetic routes :
- Nitration and Hydrogenation:
- Naphthalene is nitrated to give 1-nitronaphthalene.
- 1-nitronaphthalene is then hydrogenated to form 1-naphthylamine.
- Finally, 1-naphthylamine undergoes hydrolysis to yield 1-naphthol.
- The reactions can be summarized as follows: [ \text{C}_{10}\text{H}_8 + \text{HNO}3 \rightarrow \text{C}{10}\text{H}_7\text{NO}_2 + \text{H}2\text{O} ] [ \text{C}{10}\text{H}_7\text{NO}_2 + 3\text{H}2 \rightarrow \text{C}{10}\text{H}_7\text{NH}_2 + 2\text{H}2\text{O} ] [ \text{C}{10}\text{H}_7\text{NH}_2 + \text{H}2\text{O} \rightarrow \text{C}{10}\text{H}_7\text{OH} + \text{NH}_3 ]
- Hydrogenation and Oxidation:
- Naphthalene is hydrogenated to tetralin.
- Tetralin is then oxidized to 1-tetralone.
- 1-tetralone undergoes dehydrogenation to form 1-naphthol.
Análisis De Reacciones Químicas
1-Naphthol undergoes various types of chemical reactions :
- Oxidation:
- 1-Naphthol can be oxidized to form 1,4-naphthoquinone.
- This reaction is often catalyzed by oxidizing agents such as potassium permanganate.
- Reduction:
- Partial reduction of 1-naphthol yields tetrahydro derivatives, while full hydrogenation is catalyzed by rhodium.
- Substitution:
- The 4-position of 1-naphthol is susceptible to electrophilic attack, making it useful in the preparation of diazo dyes.
- Reduction of diazo derivatives gives 4-amino-1-naphthol.
- Tautomerism:
- 1-Naphthol exhibits tautomerism, producing a small amount of the keto tautomer.
- This tautomerism is exploited in the Bucherer reaction, where 1-naphthol undergoes ammonolysis to give 1-aminonaphthalene.
Aplicaciones Científicas De Investigación
1-Naphthol has a wide range of applications in scientific research :
- Chemistry:
- Used as a precursor in the manufacturing of various azo dyes.
- Employed in analytical chemistry as Molisch’s reagent for detecting carbohydrates.
- Biology:
- Acts as a biomarker in various biological studies.
- Plays a role in the Sakaguchi test for detecting arginine in proteins.
- Medicine:
- Used in the synthesis of pharmaceuticals such as nadolol, an antihypertensive drug.
- Involved in the production of the antidepressant sertraline and the anti-protozoan therapeutic atovaquone.
- Industry:
- Utilized in the production of insecticides like carbaryl.
- Serves as a component in multifunctional material systems due to its stability and reactivity.
Mecanismo De Acción
1-Naphthol functions as a genotoxin and a human xenobiotic metabolite . It plays a crucial role in various metabolic pathways, including the metabolism of xenobiotics by cytochrome P450 enzymes . The hydroxyl group at position 1 allows it to participate in various biochemical reactions, influencing its biological activity.
Comparación Con Compuestos Similares
1-Naphthol is often compared with its isomer, 2-naphthol :
- 2-Naphthol:
- Differs by the location of the hydroxyl group on the naphthalene ring.
- More reactive than 1-naphthol.
- Widely used as an intermediate for the production of dyes and other compounds.
- Phenol:
- Naphthols are naphthalene homologues of phenol.
- Both exhibit phenolic properties but naphthols are more reactive.
1-Naphthol’s unique position of the hydroxyl group makes it particularly useful in specific chemical reactions and applications, distinguishing it from its isomer and other similar compounds.
Propiedades
Fórmula molecular |
C16H15NaO7 |
|---|---|
Peso molecular |
349.32 g/mol |
Nombre IUPAC |
sodium;(2S,3S,4S,5R,6S)-6-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C16H16O7.Na/c17-11-12(18)14(15(20)21)23-16(13(11)19)22-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11-14,16-19H,(H,20,21);/q;+1/p-1/t11-,12-,13+,14-,16+;/m0./s1/i1D,2D,3D,4D,5D,6D,7D; |
Clave InChI |
NYYIXWAJCYTTOL-HSDKOQQFSA-M |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)[2H])[2H])[2H])[2H])[2H].[Na+] |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S,2aS,3S,4R,4aR,5R,5aR,8R,8aS,8bR,8cS)-Octahydro-2a,5,8-trimethyl-3-(1-methylethyl)-2,5-methano-2H-s-indaceno[8,1-bc]furan-2,3,4,5a,8c(2aH,6H)-pentol; 20-Deoxyitol B](/img/structure/B12428890.png)
![8-[(1E)-3,4-Dihydroxy-3-methylbut-1-EN-1-YL]-7-methoxychromen-2-one](/img/structure/B12428895.png)
![2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile](/img/structure/B12428907.png)
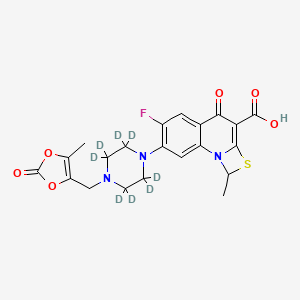
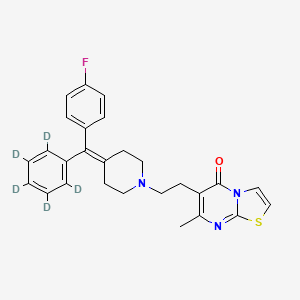
![dipotassium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12428916.png)
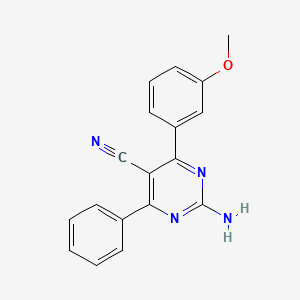
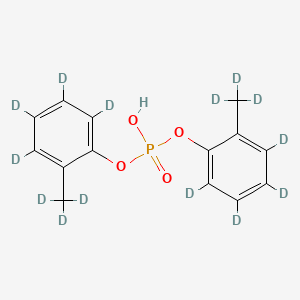
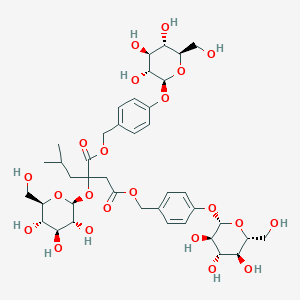


![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B12428942.png)
